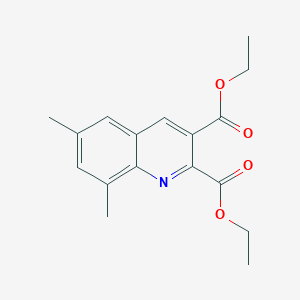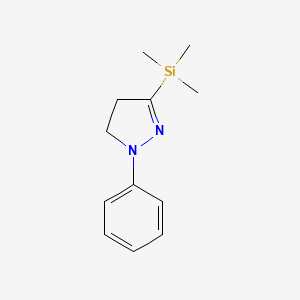
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a trimethylsilyl group
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenylhydrazine with a suitable precursor, such as ethyl acetoacetate, under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity. Industrial production methods may involve scalable solvent-free reactions to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The trimethylsilyl group can be substituted under mild conditions, generating carbanions that react with electrophilic substrates. Common reagents and conditions used in these reactions include N-chlorosuccinimide for halogenation and palladium/copper co-catalysts for coupling reactions. Major products formed from these reactions include various substituted pyrazoles and silyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenyl group contributes to the compound’s ability to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole can be compared with similar compounds such as:
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound shares the trimethylsilyl group but differs in its alkyne structure, leading to different reactivity and applications.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties, this compound has a different substitution pattern on the pyrazole ring, affecting its biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
920984-37-8 |
|---|---|
Formule moléculaire |
C12H18N2Si |
Poids moléculaire |
218.37 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
FDNQZWCCCXKORU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=NN(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


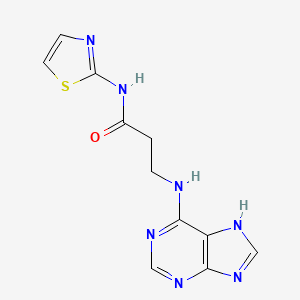
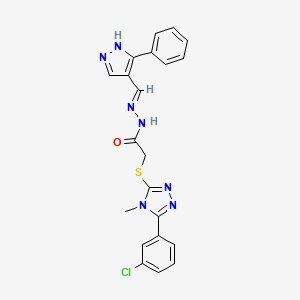
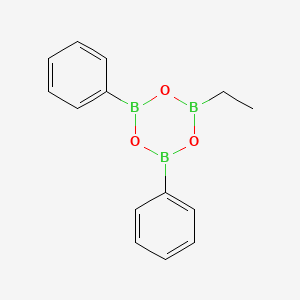
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
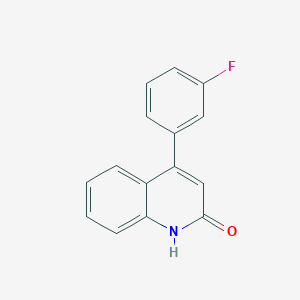
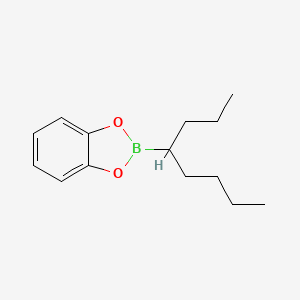
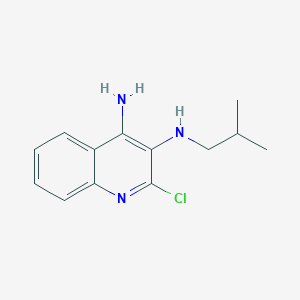
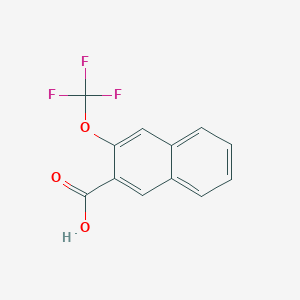
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
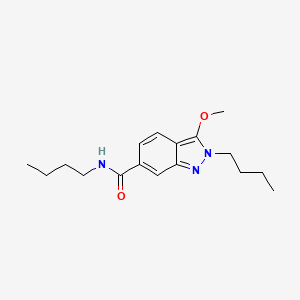
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
